molecular formula C48H45N3O6 B2806473 Itttdqp CAS No. 1375279-77-8

Itttdqp

Cat. No. B2806473
CAS RN: 1375279-77-8
M. Wt: 759.903
InChI Key: UHFFZPLLEXRHCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Itttdqp is a synthetic molecule composed of three components: a quinoline, an indole, and a pyrrole. It is a small molecule that has been studied for its potential therapeutic applications in a variety of diseases and conditions. It has been studied for its potential anti-inflammatory, anti-cancer, anti-oxidant, and neuroprotective properties.

Mechanism of Action

Itttdqp is believed to act through a variety of mechanisms. It has been shown to modulate the expression of certain proteins and enzymes, which can affect the function of cells and tissues. It has also been shown to modulate the activity of certain neurotransmitters and hormones, which can affect the functioning of the nervous system and endocrine system. Additionally, it has been shown to modulate the activity of certain enzymes and receptors, which can affect the functioning of the immune system.
Biochemical and Physiological Effects
Itttdqp has been shown to have a variety of biochemical and physiological effects. It has been shown to modulate the activity of certain enzymes, which can affect the metabolism of cells and tissues. It has also been shown to modulate the activity of certain hormones, which can affect the functioning of the endocrine system. Additionally, it has been shown to modulate the activity of certain neurotransmitters, which can affect the functioning of the nervous system. Furthermore, it has been shown to modulate the activity of certain receptors, which can affect the functioning of the immune system.

Advantages and Limitations for Lab Experiments

The advantages of using Ittddqp for research in the lab include its relatively simple and cost-effective synthesis, its ability to modulate the activity of various proteins and enzymes, and its potential therapeutic applications. However, there are some limitations to using Ittddqp for research in the lab. These include the lack of data regarding the long-term safety and efficacy of Ittddqp, the potential for drug-drug interactions, and the lack of information regarding the mechanism of action.

Future Directions

The future directions for research into Ittddqp include further studies into its potential therapeutic applications, its mechanism of action, and its long-term safety and efficacy. Additionally, further studies could be conducted to explore the potential for drug-drug interactions and to identify new therapeutic targets. Furthermore, further studies could be conducted to explore the potential for Ittddqp to be used as a novel drug delivery system. Finally, further studies could be conducted to explore the potential for Ittddqp to be used in combination with other drugs or therapies to treat various diseases and conditions.

Synthesis Methods

Itttdqp is synthesized through a reaction between the three components: a quinoline, an indole, and a pyrrole. The reaction is carried out in a three-step process, which involves the formation of a Schiff base, followed by reduction of the Schiff base and finally the formation of the desired product. The synthesis of Ittddqp is relatively simple and cost-effective, making it an attractive option for research into its therapeutic applications.

Scientific Research Applications

Itttdqp has been studied for its potential therapeutic applications in a variety of diseases and conditions. It has been studied for its potential anti-inflammatory, anti-cancer, anti-oxidant, and neuroprotective properties. It has also been studied for its potential to modulate the immune system, improve learning and memory, and reduce the risk of cardiovascular disease. Furthermore, it has been studied for its potential to reduce pain and inflammation, and to improve the quality of life for those suffering from chronic illnesses. Additionally, it has been studied for its potential to treat neurological disorders such as Alzheimer’s disease, Parkinson’s disease, and multiple sclerosis.

properties

IUPAC Name

3-(1H-indol-3-yl)-2-(6,8,17,19-tetraoxo-18-tridecan-7-yl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaen-7-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H45N3O6/c1-3-5-7-9-13-28(14-10-8-6-4-2)50-44(52)34-21-17-30-32-19-23-36-43-37(24-20-33(41(32)43)31-18-22-35(45(50)53)42(34)40(30)31)47(55)51(46(36)54)39(48(56)57)25-27-26-49-38-16-12-11-15-29(27)38/h11-12,15-24,26,28,39,49H,3-10,13-14,25H2,1-2H3,(H,56,57)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHFFZPLLEXRHCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(CCCCCC)N1C(=O)C2=C3C(=CC=C4C3=C(C=C2)C5=C6C4=CC=C7C6=C(C=C5)C(=O)N(C7=O)C(CC8=CNC9=CC=CC=C98)C(=O)O)C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H45N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

759.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.